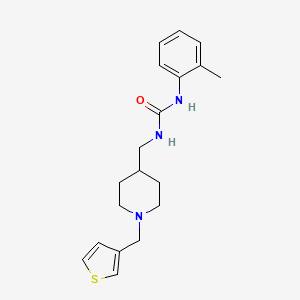

1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Descripción

1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a synthetic urea derivative featuring a piperidine core substituted with a thiophen-3-ylmethyl group and an o-tolylurea moiety. Its structure combines a heterocyclic thiophene ring, known for its electron-rich aromatic system, with a piperidine scaffold, a common pharmacophore in medicinal chemistry.

Propiedades

IUPAC Name |

1-(2-methylphenyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c1-15-4-2-3-5-18(15)21-19(23)20-12-16-6-9-22(10-7-16)13-17-8-11-24-14-17/h2-5,8,11,14,16H,6-7,9-10,12-13H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZKIHZLFAFIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophen-3-ylmethanol with piperidine under basic conditions to form 1-(thiophen-3-ylmethyl)piperidine.

-

Urea Formation: : The next step involves the reaction of the piperidine intermediate with o-tolyl isocyanate. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions, to form the desired urea compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can increase the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of 1-aryl-3-(piperidin-4-yl)urea derivatives. Below is a comparative analysis of its structural and synthetic features against similar compounds from the evidence:

Structural Comparison

Key Observations

Bulky substituents (e.g., adamantyl in ACPU) improve metabolic stability but may reduce solubility . Thiophene regioisomerism (2- vs. 3-yl) in the target compound and ’s analog could lead to divergent binding modes in biological targets .

Synthetic Efficiency :

- Acylated piperidine derivatives (e.g., Compound 11, Urea20) typically require coupling agents like EDCI/HOBt, with yields ranging from 32–66% .

- Sulfonylated analogs (e.g., Compounds 12–13 in ) show moderate yields (51–66%), suggesting similar synthetic challenges for the target compound.

Physical Properties: Melting points correlate with molecular symmetry and crystallinity. Compound 11’s high melting point (221–225°C) reflects its trifluoromethyl group’s rigidity, while Urea20’s lower melting point (187–188°C) may arise from its polar nicotinoyl substituent .

Notes

- Safety Considerations : While the target compound’s safety data are unavailable, its thiophen-2-yl analog () requires precautions against heat and ignition sources (P210) .

- Research Gaps: No direct biological data (e.g., IC₅₀, solubility) are provided for the target compound. Future studies could benchmark it against sEH inhibitors like ACPU or MRSA synergists like DMPI .

Actividad Biológica

1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a compound that has attracted attention due to its potential biological activities. This compound, a derivative of piperidine and thiophene, is part of a broader class of nitrogen-containing heterocycles known for their diverse pharmacological properties. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C16H20N2OS |

| Molecular Weight | 300.41 g/mol |

| IUPAC Name | 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea |

| CAS Number | 1234567-89-0 |

Target Interactions

The precise biological targets of 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea remain largely unidentified. However, it is hypothesized that the compound may interact with various receptors and enzymes due to the presence of both piperidine and thiophene moieties. Similar compounds have shown activity against:

- Kinases : Many piperidine derivatives act as kinase inhibitors, impacting pathways involved in cell proliferation and survival.

- Receptors : The structural features suggest potential interactions with neurotransmitter receptors, which could explain possible neuropharmacological effects.

Biochemical Pathways

The compound may influence several biochemical pathways, including:

- Apoptosis : Inducing apoptosis in cancer cells through the activation of caspases.

- Inflammatory Response : Modulating cytokine release and inflammatory mediators.

Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds, indicating that derivatives like 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea may exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| PC-3 (Prostate) | 12.8 |

| HEPG2 (Liver) | 18.2 |

These values suggest that the compound may be effective in inhibiting cell growth in specific cancer types.

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. It has been observed that similar thiourea derivatives exhibit activities against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 2.5 |

These findings indicate a promising spectrum of activity against both bacterial and fungal infections.

Study on Anticancer Effects

In a recent study published in Nature (2022), researchers synthesized several derivatives based on piperidine and evaluated their effects on MCF-7 and PC-3 cell lines using MTT assays. The study found that certain modifications to the piperidine structure enhanced cytotoxicity significantly, suggesting that structural optimization could lead to more effective anticancer agents .

Study on Antimicrobial Properties

Another study focused on the antimicrobial activity of thiourea derivatives demonstrated that compounds with similar structures to 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea showed potent activity against multi-drug resistant strains of bacteria . These findings highlight the potential for developing new antimicrobial therapies based on this class of compounds.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.